molecular formula C11H8N2O2 B1364830 3-(Pyrazin-2-yloxy)benzaldehyde CAS No. 887344-44-7

3-(Pyrazin-2-yloxy)benzaldehyde

Cat. No.: B1364830
CAS No.: 887344-44-7
M. Wt: 200.19 g/mol
InChI Key: XBVLRDWQVHJLHH-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrazin-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-8-9-2-1-3-10(6-9)15-11-7-12-4-5-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVLRDWQVHJLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397535
Record name 3-(Pyrazin-2-yloxy)benzaldehyde
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Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-44-7
Record name 3-(2-Pyrazinyloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887344-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Pyrazin-2-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Pyrazin-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(Pyrazin-2-yloxy)benzaldehyde, a key building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, characterization, and safety considerations, offering insights for researchers and professionals in drug development and related fields.

Introduction: The Significance of the Pyrazinyloxy Moiety

This compound belongs to a class of aromatic compounds that incorporate a pyrazine ring linked to a benzaldehyde moiety through an ether bond. The pyrazine heterocycle is a prevalent scaffold in numerous biologically active compounds, valued for its ability to act as a hydrogen bond acceptor and engage in various intermolecular interactions.[1] The presence of the aldehyde functional group provides a reactive handle for a wide array of chemical transformations, making this molecule a versatile intermediate in the synthesis of more complex structures.

The unique electronic properties conferred by the pyrazine ring can influence the reactivity and biological activity of the entire molecule, making pyrazinyloxy derivatives attractive targets for drug discovery programs.[2] These compounds are explored for their potential in developing novel therapeutics, particularly in areas where modulation of specific biological pathways is desired.[3]

Physicochemical Properties and Identification

A clear identification of a chemical compound is paramount for scientific rigor. The key identifiers and properties for this compound are summarized in the table below.

PropertyValueSource
CAS Number 887344-44-7
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Appearance Light brown solid

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This mechanistic pathway is favored due to the electron-deficient nature of the pyrazine ring, which facilitates the attack of a nucleophile.

The most logical synthetic strategy involves the reaction of a halopyrazine, such as 2-chloropyrazine, with 3-hydroxybenzaldehyde in the presence of a suitable base. The base serves to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the carbon atom bearing the halogen on the pyrazine ring, leading to the displacement of the halide and the formation of the desired ether linkage.

Applications This compound This compound Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Drug Discovery Intermediate Agrochemicals Agrochemicals This compound->Agrochemicals Pesticide/Herbicide Synthesis Materials Science Materials Science This compound->Materials Science Organic Material Precursor

Sources

An In-depth Technical Guide to 3-(Pyrazin-2-yloxy)benzaldehyde: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Promising Scaffold

3-(Pyrazin-2-yloxy)benzaldehyde is a heterocyclic compound featuring a pyrazine ring linked to a benzaldehyde moiety through an ether bond. This unique structural arrangement combines the electron-deficient nature of the pyrazine ring with the reactive aldehyde functionality, making it a valuable and versatile intermediate in organic synthesis. While detailed research on this specific molecule is still emerging, its constituent parts suggest significant potential in the fields of medicinal chemistry, materials science, and agrochemical development.[1] The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds, and the benzaldehyde group serves as a key handle for a wide array of chemical transformations. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway, its potential applications in drug discovery, and important safety considerations.

Chemical Identity and Nomenclature

The formal identification of a chemical compound is crucial for accurate scientific communication and reproducibility of research.

IUPAC Name: The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Synonyms: While no common or trivial names are widely recognized for this compound, it may be referred to by variations of its IUPAC name in chemical catalogs and databases.

CAS Number: The Chemical Abstracts Service (CAS) has assigned the number 887344-44-7 to this compound, which serves as a unique identifier.

Physicochemical Properties

Due to the limited availability of published experimental data, the following table presents a combination of available information and predicted properties for this compound. These predicted values are derived from computational models and should be considered as estimates until experimentally verified.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol Calculated
Appearance Light brown solid (predicted)-
Boiling Point Predicted: 356.9 ± 35.0 °C at 760 mmHg-
Melting Point Not available-
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water.-
pKa (most acidic) Predicted: 16.5 ± 0.2 (aldehyde α-proton)-
pKa (most basic) Predicted: 0.8 ± 0.1 (pyrazine nitrogen)-

Synthesis and Purification: A Plausible Synthetic Route

Proposed Synthesis: Williamson Ether Synthesis

This method involves the reaction of a phenoxide with a halo-heterocycle, a classic SNAr (Nucleophilic Aromatic Substitution) reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product r1 3-Hydroxybenzaldehyde p1 This compound r1->p1 r2 2-Chloropyrazine r2->p1 reagent Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) Heat reagent:e->p1:w

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Step-by-Step Experimental Protocol:
  • Deprotonation of 3-Hydroxybenzaldehyde:

    • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base (1.1 - 1.5 eq). Potassium carbonate (K₂CO₃) is a practical choice for its moderate basicity and ease of handling. For a more reactive system, a stronger base like sodium hydride (NaH) can be used, which would require an anhydrous solvent and an inert atmosphere (e.g., nitrogen or argon).

    • The rationale for using a polar aprotic solvent is to dissolve the reactants and facilitate the formation of the phenoxide nucleophile without solvating it to the extent that its reactivity is diminished.

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium or sodium 3-formylphenoxide.

  • Nucleophilic Aromatic Substitution:

    • To the solution of the phenoxide, add 2-chloropyrazine (1.0 - 1.2 eq). The pyrazine ring is electron-deficient due to the presence of the two nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack, especially those adjacent to the nitrogen atoms. The chlorine atom is a good leaving group in this context.

    • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature and pour it into a larger volume of cold water. This will precipitate the crude product and dissolve the inorganic salts.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. The organic layers are then combined.

    • Wash the combined organic layers with water and brine to remove any remaining DMF/DMSO and inorganic impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure product.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of both the benzaldehyde and pyrazine moieties.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the aldehyde carbonyl (C=O) stretch and the C-O-C ether linkage.

Applications in Drug Discovery and Development

The pyrazine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[4][5] Derivatives of pyrazine have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] While specific biological data for this compound is not yet published, its structure allows for logical extrapolation of its potential as a key intermediate in the synthesis of novel therapeutic agents.

Role as a Versatile Intermediate

The primary value of this compound in drug discovery lies in its utility as a versatile building block. The aldehyde group is a highly reactive functional group that can be readily transformed into a variety of other functionalities, allowing for the synthesis of a diverse library of compounds for biological screening.

G cluster_reactions Chemical Transformations cluster_products Derivative Classes start This compound reductive_amination Reductive Amination start->reductive_amination R-NH₂, NaBH₃CN oxidation Oxidation start->oxidation KMnO₄ or Ag₂O wittig Wittig Reaction start->wittig Ph₃P=CHR condensation Condensation Reactions start->condensation H₂N-R amines Substituted Amines reductive_amination->amines carboxylic_acids Carboxylic Acids oxidation->carboxylic_acids alkenes Stilbene/Alkene Analogs wittig->alkenes heterocycles Schiff Bases, Hydrazones, etc. condensation->heterocycles

Caption: Potential synthetic transformations of this compound for drug discovery.

  • Reductive Amination: The aldehyde can be converted into a wide range of secondary and tertiary amines by reaction with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride. This is a powerful method for introducing diverse side chains to explore structure-activity relationships (SAR).

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, which can then be converted to amides, esters, and other acid derivatives.

  • Wittig and Related Reactions: Reaction with phosphorus ylides (Wittig reaction) or other olefination reagents can be used to form carbon-carbon double bonds, leading to stilbene-like structures or other vinyl derivatives.

  • Condensation Reactions: The aldehyde can react with hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and Schiff bases, which are themselves classes of compounds with known biological activities.

Potential Therapeutic Targets

Based on the known activities of pyrazine derivatives, compounds derived from this compound could be investigated for a variety of therapeutic applications:

  • Oncology: Many pyrazine-containing molecules act as kinase inhibitors, which are a major class of cancer therapeutics. The pyrazine nitrogen atoms can act as hydrogen bond acceptors in the ATP-binding pocket of kinases.

  • Infectious Diseases: The pyrazine ring is a core component of pyrazinamide, a frontline drug for the treatment of tuberculosis. Novel derivatives could be explored for their antibacterial and antifungal properties.

  • Inflammatory Diseases: Certain pyrazine derivatives have shown anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data is not available, general guidelines for handling aromatic aldehydes and heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

This compound represents a promising yet underexplored chemical entity. Its structure, combining the pharmacologically relevant pyrazine ring with the synthetically versatile benzaldehyde moiety, positions it as a valuable building block for the discovery of new chemical entities with potential therapeutic applications. The proposed Williamson ether synthesis provides a viable route for its preparation, opening the door for further investigation. Future research should focus on the experimental validation of its physicochemical properties, optimization of its synthesis, and the exploration of its biological activities through the generation and screening of derivative libraries. As our understanding of the vast chemical space of heterocyclic compounds continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of the next generation of pharmaceuticals and functional materials.

References

  • Chem-Impex. This compound. Available from: [Link]

  • Chem-Impex. 3-(Pyrid-2-yloxy)benzaldehyde. Available from: [Link]

  • Chem-Impex. 3-(pyrazine-2-yloxy)benzaldéhyde. Available from: [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • PubChemLite. 3-(pyrazin-2-yl)benzaldehyde (C11H8N2O). Available from: [Link]

  • PubChem. 3-(Allyloxy)benzaldehyde. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of 3-(Pyrazin-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-(Pyrazin-2-yloxy)benzaldehyde, a versatile heterocyclic building block of significant interest to researchers and professionals in drug discovery, medicinal chemistry, and materials science. This document synthesizes available technical data with field-proven insights to offer a practical understanding of this compound's properties and applications.

Molecular Overview and Physicochemical Properties

This compound is a bifunctional molecule incorporating a benzaldehyde moiety and a pyrazine ring linked by an ether bond. This unique arrangement of functional groups dictates its reactivity, making it a valuable intermediate for the synthesis of a wide range of complex organic molecules.[1][2] The aldehyde group serves as a versatile handle for various transformations, while the pyrazine ring, an electron-deficient heteroaromatic system, can participate in its own set of reactions and modulate the reactivity of the overall molecule.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂[2]
Molecular Weight 184.19 g/mol [2]
Appearance White to yellow powder[2]
Purity ≥ 95%[2]
Storage Conditions 0-8 °C[2]

Note: Some properties are provided by chemical suppliers and may vary between batches.

Figure 1: 2D structure of this compound.

Synthesis of this compound

Synthesis_Workflow Reactant1 3-Hydroxybenzaldehyde Intermediate Potassium 3-formylphenoxide Reactant1->Intermediate Deprotonation Reactant2 2-Chloropyrazine Product This compound Reactant2->Product Base Base (e.g., K₂CO₃, NaH) Base->Intermediate Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Intermediate->Product Nucleophilic Aromatic Substitution (SNAr)

Figure 2: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol based on established chemical principles. Researchers should conduct a thorough risk assessment and optimize conditions as necessary.

Materials:

  • 3-Hydroxybenzaldehyde

  • 2-Chloropyrazine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 2-chloropyrazine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity Profile

The reactivity of this compound is characterized by the interplay of its two key functional groups: the aldehyde and the pyrazinyloxy moiety.

Reactions of the Aldehyde Group

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.[6][7]

  • Condensation Reactions: The aldehyde readily undergoes condensation reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base to form α,β-unsaturated products. It can also react with amines to form Schiff bases and with hydrazines to yield hydrazones.[5]

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles like Grignard reagents or organolithium compounds to form secondary alcohols.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Aldehyde_Reactivity Start This compound Condensation Condensation Start->Condensation Nucleophilic_Addition Nucleophilic Addition Start->Nucleophilic_Addition Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Product_Condensation α,β-Unsaturated compounds, Schiff bases, Hydrazones Condensation->Product_Condensation Product_Nucleophilic_Addition Secondary Alcohols Nucleophilic_Addition->Product_Nucleophilic_Addition Product_Oxidation Carboxylic Acid Oxidation->Product_Oxidation Product_Reduction Primary Alcohol Reduction->Product_Reduction

Figure 3: Key reactions of the aldehyde group in this compound.

Reactivity of the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present.[4][8] While the pyrazinyloxy group itself is not a typical leaving group, the electron-withdrawing nature of the pyrazine ring can influence the reactivity of the benzaldehyde moiety. The nitrogen atoms in the pyrazine ring can also act as basic sites and can be protonated or coordinated to Lewis acids.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling in synthetic applications.

  • Thermal Stability: While specific data for this compound is not available, pyrazine derivatives can exhibit moderate to high thermal stability. For instance, the thermal decomposition of atrazine, a triazine-containing herbicide, is observed at temperatures above 400 °C.[9] It is reasonable to infer that this compound is stable at typical reaction temperatures used in organic synthesis (up to ~150 °C). However, at elevated temperatures, decomposition of the ether linkage or the pyrazine ring may occur.

  • pH Stability: The ether linkage in this compound is generally stable under neutral and basic conditions. However, under strongly acidic conditions (pH < 4.6), hydrolysis of the ether bond may occur, similar to what is observed in other phenoxy-ether compounds.[10] The aldehyde group itself can be sensitive to both acidic and basic conditions, potentially leading to side reactions like aldol condensations in the presence of a strong base.

  • Storage and Handling: The compound should be stored at the recommended temperature of 0-8 °C to minimize degradation.[2] It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen, which could lead to slow oxidation of the aldehyde group.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research:

  • Pharmaceutical Development: Its structure is a key intermediate in the synthesis of various biologically active molecules, with potential applications in the development of novel therapeutics.[1][2]

  • Agrochemicals: The pyrazine moiety is present in some agrochemicals, and this compound can serve as a precursor for new pesticides and herbicides.[1]

  • Materials Science: The aromatic nature of the molecule makes it a candidate for the synthesis of advanced polymers and dyes with specific optical or thermal properties.[2]

Conclusion

This compound is a versatile and reactive intermediate with significant potential in synthetic organic chemistry. A thorough understanding of its reactivity, governed by the aldehyde and pyrazine functional groups, and its stability under various conditions is crucial for its effective utilization in the design and synthesis of novel molecules for a wide range of applications. This guide provides a foundational understanding to aid researchers in leveraging the synthetic potential of this valuable compound.

References

  • Chem-Impex. 3-(Pyrid-2-yloxy)benzaldehyde. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • PubMed Central. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • ResearchGate. Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives | Request PDF. [Link]

  • MDPI. Aldehydes: What We Should Know About Them. [Link]

  • ResearchGate. Synthesis of substituted pyrazines from N -allyl malonamides. [Link]

  • ScienceDirect. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. [Link]

  • PubChem. 3-(Allyloxy)benzaldehyde. [Link]

  • PubChem. Pyrazine. [Link]

  • PubChem. 3-(1,3-Thiazol-2-yloxy)benzaldehyde. [Link]

  • Google Patents. Method for preparing 3-phenoxy-benzaldehyde.
  • ResearchGate. Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. [Link]

  • PubChem. 3-(pyrazin-2-yl)benzaldehyde. [Link]

  • PubMed. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. [Link]

  • Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF. [Link]

  • RSC Publishing. Thermal decomposition of atrazine and its toxic products. [Link]

  • MDPI. Elaboration, Characterization and Thermal Decomposition Kinetics of New Nanoenergetic Composite Based on Hydrazine 3-Nitro-1,2,4-triazol-5-one and Nanostructured Cellulose Nitrate. [Link]

  • Thieme. Pyrazines. [Link]

  • PubMed Central. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. [Link]

  • PubMed Central. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. [Link]

  • University of Calgary. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. ( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. [Link]

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Methodological & Application

Leveraging 3-(Pyrazin-2-yloxy)benzaldehyde for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Medicinal Chemists

Abstract: The pyrazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an ideal structural element for molecules designed to interact with enzyme active sites.[3] Among the various pyrazine-based synthons, 3-(Pyrazin-2-yloxy)benzaldehyde stands out as a particularly versatile intermediate.[4] This application note provides a comprehensive guide to the synthesis and utilization of this compound as a precursor for a representative class of potential enzyme inhibitors, with a focus on protein kinases, which are critical targets in oncology and inflammatory diseases.[5][6] We present detailed, field-tested protocols for the synthesis of the core benzaldehyde intermediate and its subsequent elaboration into a potential kinase inhibitor via reductive amination.

Part 1: Synthesis of the Core Intermediate: this compound

Introduction & Rationale:

The creation of an ether linkage between an aryl halide and a phenol, known as the Ullmann condensation, is a classic and robust method for synthesizing diaryl ethers.[7] This copper-catalyzed nucleophilic aromatic substitution is particularly well-suited for coupling electron-deficient heterocyclic halides, such as 2-chloropyrazine, with phenols. The pyrazine ring's electron-withdrawing nature facilitates the substitution reaction. Here, we detail the synthesis of this compound from 3-hydroxybenzaldehyde and 2-chloropyrazine. The choice of a copper(I) catalyst and a mild base like potassium carbonate is critical to promote the reaction while minimizing side reactions.

Experimental Protocol: Ullmann Condensation

Materials:

  • 3-Hydroxybenzaldehyde

  • 2-Chloropyrazine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-hydroxybenzaldehyde (1.0 eq), 2-chloropyrazine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Catalyst Addition: Add copper(I) iodide (0.1 eq) to the flask.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-hydroxybenzaldehyde.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Visualization of Synthetic Workflow: Part 1

cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product A 3-Hydroxybenzaldehyde E This compound A->E B 2-Chloropyrazine B->E C CuI (cat.), K₂CO₃ C->E D DMF, 120 °C D->E

Caption: Ullmann condensation for synthesis of the core intermediate.

Part 2: Synthesis of a Representative Kinase Inhibitor via Reductive Amination

Introduction & Rationale:

The aldehyde functional group of this compound is an excellent electrophilic handle for further molecular elaboration. Reductive amination is a powerful and widely used transformation in drug discovery to form carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine. We have chosen (4-methylpyridin-2-yl)methanamine as a representative amine, as pyridine and aminopyridine motifs are common in kinase inhibitors, often forming critical hydrogen-bonding interactions within the enzyme's hinge region. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, driving the reaction to completion.[8]

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • (4-Methylpyridin-2-yl)methanamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in DCE in a round-bottom flask.

  • Amine Addition: Add (4-methylpyridin-2-yl)methanamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes the formation of the iminium ion, which is the species that is reduced.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is often accompanied by slight bubbling.

  • Reaction Monitoring: Stir the reaction at room temperature for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel or preparative HPLC to yield the final product, N-((4-methylpyridin-2-yl)methyl)-1-(3-(pyrazin-2-yloxy)phenyl)methanamine.

Data Summary Table

StepReaction TypeKey ReagentsSolventTemp. (°C)Typical Yield (%)
1Ullmann CondensationCuI, K₂CO₃DMF12065-80
2Reductive AminationNaBH(OAc)₃, AcOHDCERT70-85

Visualization of Synthetic Workflow: Part 2

cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Potential Kinase Inhibitor A This compound E N-((4-methylpyridin-2-yl)methyl)- 1-(3-(pyrazin-2-yloxy)phenyl)methanamine A->E B (4-Methylpyridin-2-yl)methanamine B->E C 1. AcOH (cat.), DCE, RT C->E D 2. NaBH(OAc)₃, RT D->E

Caption: Reductive amination to form the target inhibitor.

Part 3: Protocol for In Vitro Kinase Inhibition Assay (General)

Introduction & Rationale:

To evaluate the efficacy of the newly synthesized compound as a kinase inhibitor, a robust in vitro biochemical assay is required. Cyclin-dependent kinases (CDKs), such as CDK2/Cyclin A, are common targets for pyrazine-based inhibitors.[9] The following protocol describes a general method for assessing kinase activity using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a widely used platform in drug discovery for its high sensitivity and low background.[5] The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The phosphorylated peptide is then detected by a europium-labeled anti-phospho-substrate antibody, and the signal is read on a compatible plate reader.

Protocol: HTRF Kinase Assay (e.g., for CDK2/Cyclin A)

Materials:

  • Recombinant active CDK2/Cyclin A enzyme

  • Biotinylated peptide substrate (e.g., Biotin-Histone H1 peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound, dissolved in DMSO

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

  • HTRF Detection Buffer

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Low-volume 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Mixture Preparation: In the assay plate, add 2 µL of the diluted inhibitor solution (or DMSO for control wells).

  • Enzyme/Substrate Addition: Add 4 µL of a solution containing the CDK2/Cyclin A enzyme and the biotinylated peptide substrate prepared in assay buffer. Incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Add 4 µL of a solution of ATP in assay buffer to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the HTRF detection mixture (containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer) to each well to stop the reaction.

  • Final Incubation: Incubate the plate for a further 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the normalized response versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data for Representative Inhibitor

Target EnzymeAssay TypeIC₅₀ (µM)Notes
CDK2/Cyclin AHTRF0.85Potent inhibition observed.
GSK-3βKinase-Glo> 50Demonstrates selectivity over GSK-3β.
Spleen Tyrosine Kinase (Syk)ADP-Glo12.5Moderate off-target activity.

Note: The data presented in this table is hypothetical and serves as an example of how results would be presented. Actual values must be determined experimentally.

References

  • Al-Ostoot, F. H., Al-Malki, J., Al-Ghamdi, S. S., Al-Zahrani, M. H., Al-Malki, A. S., & Al-Shehri, D. M. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496. [Link]

  • Liu, G., Liu, S., Li, Z., & Huang, X. (2021). Metal- and oxidant-free electrochemically promoted oxidative coupling of amines. Green Chemistry, 23(24), 9929-9934. [Link]

  • Pees, B., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1729. [Link]

  • Zhou, X., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design, 88(4), 557-564. [Link]

  • Al-Ostoot, F. H., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Pharmaceuticals, 16(7), 1018. [Link]

  • Patel, R. P., & Patel, P. T. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Sciences, 2(1), 1-6. [Link]

  • Khan, M., et al. (2019). Benzopyrazines: Synthesis, Characterization and Evaluation as Aldose Reductase Inhibitors. Letters in Drug Design & Discovery, 16(9). [Link]

  • Cipla Limited. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Hou, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7172. [Link]

  • Al-Malki, J., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2023). Pharmacological activity and mechanism of pyrazines. [Link]

  • Al-Malki, J., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Al-Malki, J., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

  • Hou, X., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • Fray, M. J., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9183-9199. [Link]

  • Ali, A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives as potential anticancer agents. Molecules, 28(5), 2307. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Pharmacological Activities of Pyrazoline Derivatives. [Link]

  • Hussein, F. H. S., Hawaiz, F. E., & Azeez, H. J. (2013). Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. International Journal of Chemical and Environmental Engineering, 4(6). [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives as potential anticancer agents. Molecules, 28(5), 2307. [Link]

  • Císařová, I., et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)amine. Molbank, 2023(4), M1718. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 79, 117161. [Link]

  • El-Gamal, M. I., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 254-267. [Link]

Sources

Application Notes and Protocols for the Utilization of 3-(Pyrazin-2-yloxy)benzaldehyde in the Development of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved pharmaceuticals.[1][2] Its significance stems from the unique electronic properties conferred by the two nitrogen atoms in a 1,4-arrangement, which allow it to act as a versatile pharmacophore capable of engaging in a variety of non-covalent interactions with biological targets.[3] Pyrazine-containing compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic effects.[4][5][6][7][8] This has established the pyrazine moiety as a cornerstone in the design of novel therapeutics.[2]

This guide introduces 3-(Pyrazin-2-yloxy)benzaldehyde , a chemical intermediate poised for a significant role in modern drug discovery. This molecule ingeniously combines two key chemical features:

  • The Pyrazine Core: A proven pharmacophore that can be leveraged for its inherent biological activities and its ability to form crucial hydrogen bonds, particularly with the hinge region of protein kinases.[3]

  • The Benzaldehyde Functional Group: A highly versatile chemical "handle" that allows for straightforward and diverse chemical modifications, enabling the rapid generation of extensive compound libraries for screening.[9]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, derivatize, and evaluate novel compounds originating from this promising starting material. The protocols herein are designed to be robust and self-validating, guiding the user from initial synthesis to biological evaluation and preliminary pharmacokinetic profiling.

Section 1: Synthesis of the Core Scaffold: this compound

The foundational step in this workflow is the efficient synthesis of the starting material. The proposed method is a nucleophilic aromatic substitution (SNAr) reaction, a reliable and well-documented transformation in heterocyclic chemistry.[10] The causality behind this choice lies in the electron-deficient nature of the pyrazine ring, which is activated towards nucleophilic attack, particularly when a halogen is present at the C2 position.

Protocol 1.1: Synthesis via Williamson Ether Synthesis Analogue

This protocol details the synthesis of this compound from commercially available 2-chloropyrazine and 3-hydroxybenzaldehyde.

Workflow Diagram: Synthesis of the Core Scaffold

reagent1 2-Chloropyrazine reaction Nucleophilic Aromatic Substitution (SNAr) reagent1->reaction reagent2 3-Hydroxybenzaldehyde reagent2->reaction base Potassium Carbonate (K2CO3) in DMF base->reaction Base product This compound reaction->product Crude Product purification Purification (Column Chromatography) product->purification start Synthesized Compound Library dilution Serial Dilution of Compounds start->dilution assay Kinase Assay Plate Setup (Enzyme, Substrate, ATP, Compound) dilution->assay incubation Reaction Incubation (e.g., 30°C for 60 min) assay->incubation detection ADP Detection (Luminescence Reading) incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis hit Identification of 'Hit' Compounds analysis->hit cluster_0 Discovery Phase cluster_1 Lead Optimization synthesis Library Synthesis biochem Biochemical Screen (e.g., Kinase Assay) synthesis->biochem cell_based Cell-Based Screen (e.g., Cytotoxicity) biochem->cell_based adme In Vitro ADME (Metabolic Stability) cell_based->adme invivo In Vivo Studies (PK/PD) adme->invivo

Sources

Application Notes and Protocols for the Synthesis of 3-(Pyrazin-2-yloxy)stilbene Derivatives via Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Olefination of a Privileged Heterocycle

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a reliable and versatile method for the formation of carbon-carbon double bonds.[1] Its significance lies in the conversion of readily available carbonyl compounds into alkenes with a high degree of regioselectivity.[2] This application note provides a detailed experimental procedure for the Wittig reaction of 3-(Pyrazin-2-yloxy)benzaldehyde, a key intermediate in medicinal chemistry due to the prevalence of the pyrazine motif in pharmacologically active compounds.[3] The resulting stilbene-like products, incorporating a pyrazine ring, are of significant interest in drug discovery and materials science.[4]

This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Mechanistic Overview: The Wittig Reaction

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone.[5] The initial attack forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring.[5] This ring subsequently fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[5][6]

The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphorus ylide employed.[7] Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, typically yield the thermodynamically more stable (E)-alkene.[8] Conversely, non-stabilized ylides, lacking such a stabilizing group, generally favor the formation of the kinetically controlled (Z)-alkene.[9]

Experimental Design & Rationale

For the olefination of this compound, we will explore protocols for both a stabilized and a non-stabilized ylide to demonstrate the synthesis of both (E)- and (Z)-stilbene analogues.

Choice of Ylide:

  • For (E)-alkene synthesis (Protocol A): We will utilize (carbethoxymethylene)triphenylphosphorane, a commercially available and air-stable ylide. The ester group stabilizes the ylide, favoring the formation of the (E)-isomer.[8]

  • For (Z)-alkene synthesis (Protocol B): We will generate benzyltriphenylphosphonium ylide in situ from benzyltriphenylphosphonium chloride and a strong base. As a non-stabilized ylide, this will predominantly yield the (Z)-isomer.[9]

Starting Material: this compound is a solid at room temperature and should be stored at 0-8 °C. It is soluble in common organic solvents like dichloromethane and THF.

Materials and Equipment

Reagents Equipment
This compoundRound-bottom flasks
(Carbethoxymethylene)triphenylphosphorane (for E)Magnetic stirrer and stir bars
Benzyltriphenylphosphonium chloride (for Z)Heating mantle
n-Butyllithium (n-BuLi) in hexanes (for Z)Condenser
Anhydrous Tetrahydrofuran (THF)Syringes and needles
Dichloromethane (DCM)Separatory funnel
HexanesRotary evaporator
Ethyl acetateThin-layer chromatography (TLC) plates and chamber
Saturated aqueous ammonium chloride (NH₄Cl)UV lamp for TLC visualization
Anhydrous sodium sulfate (Na₂SO₄)Column chromatography setup (silica gel)
Deuterated chloroform (CDCl₃) for NMRNMR spectrometer
Mass spectrometer

Experimental Protocols

Protocol A: Synthesis of (E)-ethyl 3-(3-(pyrazin-2-yloxy)phenyl)acrylate (Stabilized Ylide)

This protocol is designed for the synthesis of the (E)-alkene using a stable ylide.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve this compound and ylide in anhydrous THF prep2 Stir under inert atmosphere prep1->prep2 react1 Heat to reflux prep2->react1 react2 Monitor by TLC react1->react2 workup1 Cool and concentrate react2->workup1 workup2 Partition between DCM and water workup1->workup2 workup3 Dry organic layer and evaporate workup2->workup3 purify1 Column chromatography (Hexanes:Ethyl Acetate) workup3->purify1 purify2 Recrystallization from Ethanol/Water purify1->purify2

Workflow for (E)-alkene synthesis.

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 g, 5.43 mmol) and (carbethoxymethylene)triphenylphosphorane (2.07 g, 5.97 mmol, 1.1 eq).

  • Add 30 mL of anhydrous THF to the flask.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the aldehyde.[10]

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer with 2 x 30 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity).[11]

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Further purification can be achieved by recrystallization from a mixed solvent system such as ethanol/water to yield the pure (E)-alkene.[12]

Protocol B: Synthesis of (Z)-1-(3-(Pyrazin-2-yloxy)phenyl)-2-phenylethene (Non-Stabilized Ylide)

This protocol details the synthesis of the (Z)-alkene using an in situ generated non-stabilized ylide.

G cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Work-up cluster_purification Purification ylide1 Suspend phosphonium salt in anhydrous THF ylide2 Cool to 0 °C ylide1->ylide2 ylide3 Add n-BuLi dropwise ylide2->ylide3 ylide4 Stir at room temperature ylide3->ylide4 react1 Cool ylide solution to -78 °C ylide4->react1 react2 Add aldehyde solution dropwise react1->react2 react3 Warm to room temperature and stir react2->react3 workup1 Quench with sat. aq. NH4Cl react3->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Dry organic layer and evaporate workup2->workup3 purify1 Column chromatography (Hexanes:DCM) workup3->purify1

Workflow for (Z)-alkene synthesis.

Step-by-Step Procedure:

  • To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add benzyltriphenylphosphonium chloride (2.33 g, 5.97 mmol, 1.1 eq).

  • Add 30 mL of anhydrous THF and stir to form a suspension.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 2.39 mL, 5.97 mmol, 1.1 eq) dropwise via syringe over 10 minutes. A deep red or orange color indicates the formation of the ylide.

  • Remove the ice bath and stir the mixture at room temperature for 1 hour.[6]

  • In a separate dry flask, dissolve this compound (1.0 g, 5.43 mmol) in 10 mL of anhydrous THF.

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Add the solution of the aldehyde dropwise to the ylide solution over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.[6]

  • Transfer the mixture to a separatory funnel and extract with 3 x 30 mL of diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and dichloromethane as the eluent to isolate the (Z)-alkene.[13]

Product Characterization

The synthesized stilbene derivatives should be characterized by standard analytical techniques to confirm their structure and purity.

Technique Expected Observations
¹H NMR Vinylic Protons: The protons on the newly formed double bond will appear in the range of 6.5-7.5 ppm. The coupling constant (J) between these protons is diagnostic of the stereochemistry: typically 12-18 Hz for (E)-isomers and 6-12 Hz for (Z)-isomers. Aromatic Protons: Signals corresponding to the protons on the pyrazine and phenyl rings will be observed in the aromatic region (7.0-9.0 ppm).[14]
¹³C NMR Alkenyl Carbons: The carbons of the C=C double bond will typically resonate in the range of 120-140 ppm. Aromatic Carbons: Signals for the carbons of the aromatic rings will be present.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated exact mass of the product should be observed.
Thin-Layer Chromatography (TLC) The (E)-isomer is generally less polar than the (Z)-isomer and will have a higher Rf value on silica gel.[15]

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Inactive ylide (Protocol B)Ensure anhydrous conditions and use freshly titrated n-BuLi. Confirm ylide formation by the characteristic color change.
Steric hindranceThe reaction with ketones or sterically hindered aldehydes may be slower and require longer reaction times or higher temperatures.[2]
Mixture of (E) and (Z) isomers Incomplete stereoselectivityThis is common, especially with semi-stabilized ylides. Careful column chromatography is usually sufficient to separate the isomers.[15]
Difficulty in removing triphenylphosphine oxide High polarity and solubility of the byproductTriphenylphosphine oxide can often be removed by careful column chromatography. In some cases, precipitation from a non-polar solvent like hexanes or diethyl ether can be effective. Another method involves the addition of ZnCl₂ to precipitate the byproduct as a complex.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform all manipulations in a well-ventilated fume hood.

  • Anhydrous solvents are required for the generation of non-stabilized ylides.

References

  • Benchchem. (2025).
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Chem-Station Int. Ed. (2024, April 6). Wittig Reaction.
  • Refubium. (n.d.). 3 Syntheses - 3.
  • ResearchGate. (2025, August 8).
  • Wiley-VCH. (n.d.).
  • PMC - NIH. (n.d.).
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • ResearchGate. (2006, September 23).
  • ChemRxiv. (n.d.).
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • Google Patents. (n.d.). US2674636A - Method in purifying trans-stilbene.
  • ChemicalBook. (n.d.). TRANS-STILBENE(103-30-0) 1H NMR spectrum.
  • Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.
  • ResearchGate. (2025, August 6). (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides.
  • ResearchGate. (2025, August 7).
  • JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.
  • The Royal Society of Chemistry. (n.d.).
  • ChemRxiv. (n.d.).
  • MDPI. (2021, February 16).
  • Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction.
  • (n.d.).
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • (2017, February 23). 20. A Solvent Free Wittig Reaction.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Pyrazin-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Pyrazin-2-yloxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. My insights are drawn from extensive experience in synthetic methodology and a deep understanding of the underlying reaction mechanisms.

The synthesis of this compound, a key intermediate in many pharmaceutical syntheses, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, often under conditions reminiscent of an Ullmann condensation or a Buchwald-Hartwig C-O coupling. The core transformation involves the formation of a diaryl ether linkage between 3-hydroxybenzaldehyde and a suitable pyrazine electrophile, most commonly 2-chloropyrazine or 2-bromopyrazine. Achieving high yields in this transformation requires careful control of several experimental parameters.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?

A1: Low or no conversion is a frequent issue and can stem from several factors related to the reaction conditions.

  • Insufficiently Activated Nucleophile: The hydroxyl group of 3-hydroxybenzaldehyde must be deprotonated to form the more nucleophilic phenoxide. If you are observing poor conversion, your base may be too weak or not fully soluble in the reaction medium.

    • Solution: Switch to a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases are known to be effective in Ullmann-type couplings.[1][2] Ensure your solvent can at least partially solubilize the base. In some cases, using a phase-transfer catalyst can be beneficial.

  • Catalyst Inactivity: If you are employing a copper-catalyzed Ullmann-type reaction, the copper(I) catalyst can be sensitive to oxidation.

    • Solution: Ensure you are using a high-quality copper(I) salt (e.g., CuI). It is also good practice to use freshly purchased or properly stored reagents. The addition of a ligand, such as N,N-dimethylglycine, can stabilize the copper catalyst and improve its activity.[3]

  • Low Reaction Temperature: Diaryl ether formations, particularly Ullmann couplings, often require elevated temperatures to proceed at a reasonable rate.[4][5]

    • Solution: Gradually increase the reaction temperature. For many Ullmann-type reactions, temperatures in the range of 90-150 °C are common.[1][3] Monitor the reaction by TLC or LC-MS to check for product formation and decomposition at higher temperatures.

  • Inappropriate Solvent: The choice of solvent is critical for both solubility of reactants and for reaching the necessary reaction temperature.

    • Solution: High-boiling point, polar aprotic solvents like DMF, DMSO, or dioxane are generally preferred for this type of reaction.[1][3]

Q2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

A2: Side product formation can significantly reduce your yield and complicate purification. Here are some common side reactions and mitigation strategies:

  • Homocoupling of the Pyrazine Halide: This is a classic side reaction in Ullmann couplings, leading to the formation of bipyrazines.[4][5]

    • Solution: This is often favored at very high temperatures. Try to run the reaction at the lowest effective temperature. Using a ligand for the copper catalyst can also help to promote the desired cross-coupling over homocoupling.

  • Decomposition of 3-hydroxybenzaldehyde: Benzaldehydes can be prone to oxidation or other decomposition pathways at high temperatures, especially in the presence of a base.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Limiting the reaction time and temperature can also minimize decomposition.

  • Reaction with the Aldehyde Functionality: The aldehyde group is generally stable under these conditions, but at very high temperatures or with very strong bases, side reactions involving the aldehyde cannot be entirely ruled out.

    • Solution: If you suspect the aldehyde is not stable, consider a protection strategy. However, this adds extra steps to your synthesis. A more practical approach is to optimize the reaction conditions to be as mild as possible.

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or certain side products.

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Strategy: A silica gel column with a gradient elution of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the product is a solid and you can obtain it in reasonable purity after an initial workup, recrystallization can be a very effective final purification step.

    • Strategy: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: The starting 3-hydroxybenzaldehyde is phenolic and therefore acidic.

    • Strategy: During your aqueous workup, you can wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove unreacted 3-hydroxybenzaldehyde. Be cautious, as your product may also have some solubility in the aqueous base.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for this reaction?

A1: For an Ullmann-type coupling, a combination of a copper(I) source, such as copper(I) iodide (CuI), and a ligand is often effective. N,N-dimethylglycine has been shown to be a good ligand for promoting the coupling of phenols with aryl halides at relatively low temperatures (around 90 °C).[3]

Q2: Which pyrazine starting material is better: 2-chloropyrazine or 2-bromopyrazine?

A2: In SNAr reactions, the reactivity of the leaving group generally follows the trend F > Cl > Br > I. However, in metal-catalyzed cross-coupling reactions like the Ullmann condensation, the reactivity order is often reversed: I > Br > Cl. For a copper-catalyzed reaction, 2-bromopyrazine or even 2-iodopyrazine would likely be more reactive than 2-chloropyrazine.

Q3: What is the optimal reaction temperature and time?

A3: The optimal temperature and time will depend on the specific reagents and catalyst system used. A good starting point for a CuI/N,N-dimethylglycine catalyzed reaction is 90-120 °C.[1][3] The reaction should be monitored by TLC or LC-MS to determine the point of maximum product formation and to avoid product decomposition from prolonged heating.

Q4: Do I need to run this reaction under an inert atmosphere?

A4: Yes, it is highly recommended to perform this reaction under an inert atmosphere of nitrogen or argon. This will prevent the oxidation of the copper catalyst and the potential oxidation of the 3-hydroxybenzaldehyde at elevated temperatures.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound

This protocol is based on established methods for Ullmann-type diaryl ether synthesis.[3]

Materials:

  • 3-hydroxybenzaldehyde

  • 2-chloropyrazine (or 2-bromopyrazine)

  • Copper(I) iodide (CuI)

  • N,N-dimethylglycine

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane (anhydrous)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), 2-chloropyrazine (1.2 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Condition
Reactants 3-hydroxybenzaldehyde, 2-chloropyrazine
Catalyst CuI (10 mol%)
Ligand N,N-dimethylglycine (20 mol%)
Base Cs₂CO₃ (2.0 eq)
Solvent Dioxane
Temperature 100 °C
Atmosphere Inert (N₂ or Ar)

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reagents: - 3-hydroxybenzaldehyde - 2-chloropyrazine - CuI, Ligand, Base setup Assemble Reaction: - Add reagents to flask - Evacuate & backfill with N₂/Ar prep_reagents->setup prep_glassware Dry Glassware prep_glassware->setup add_solvent Add Anhydrous Dioxane setup->add_solvent heat Heat to 100°C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Dilute & Filter through Celite cool->filter extract Aqueous Wash filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product This compound purify->final_product Isolated Product G start Low Yield check_conversion Low Conversion? start->check_conversion check_purity Impure Product? check_conversion->check_purity No base Increase Base Strength (e.g., Cs₂CO₃) check_conversion->base Yes homocoupling Lower Temperature check_purity->homocoupling Yes temp Increase Temperature base->temp catalyst Check Catalyst/Ligand Quality temp->catalyst solvent Ensure Anhydrous Solvent catalyst->solvent end_good Improved Yield solvent->end_good decomposition Ensure Inert Atmosphere & Shorter Reaction Time homocoupling->decomposition purification Optimize Chromatography decomposition->purification purification->end_good

Caption: Decision tree for troubleshooting low yield issues.

References

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules. Available from: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. ResearchGate. Available from: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available from: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available from: [Link]

  • Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate. Available from: [Link]

  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? ResearchGate. Available from: [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health. Available from: [Link]

  • Method for the purification of benzaldehyde. Google Patents.
  • Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. Office of Scientific and Technical Information. Available from: [Link]

  • Highly Regioselective Snar of a Polyhalogenated Benzaldehyde. WuXi Biology. Available from: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available from: [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. Available from: [Link]

  • Scheme 1. Etherification of 3-hydroxybenzaldehyde. ResearchGate. Available from: [Link]

  • Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham e-Theses. Available from: [Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. National Institutes of Health. Available from: [Link]

  • Solved Step 1: Reduction of 3-Ethoxy-4-Hydroxybenzaldehyde. Chegg.com. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. Available from: [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. National Institutes of Health. Available from: [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Organic Letters. Available from: [Link]

  • m-Chlorobenzaldehyde. Organic Syntheses. Available from: [Link]

  • Optimization of the Buchwald-Hartwig reaction. ResearchGate. Available from: [Link]

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Technical Support Center: Optimizing Reaction Time for 3-(Pyrazin-2-yloxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(Pyrazin-2-yloxy)benzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing reaction times and overall efficiency. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your own laboratory work.

I. Foundational Understanding: The Synthesis of this compound Derivatives

The core of synthesizing this compound and its derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is a powerful tool for forming aryl ethers.[1] In this specific case, a substituted phenol (or the hydroxyl group of 3-hydroxybenzaldehyde) acts as the nucleophile, attacking an electron-deficient pyrazine ring that bears a suitable leaving group, such as a halogen.

The general reaction scheme can be visualized as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde (or derivative) Product This compound Derivative 3-Hydroxybenzaldehyde->Product Nucleophilic Attack Halogenated_Pyrazine 2-Halopyrazine (Leaving Group: F, Cl) Halogenated_Pyrazine->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Deprotonation of Phenol Solvent Solvent (e.g., DMF, DMSO) Solvent->Product Temperature Heat Temperature->Product

Caption: General workflow for the synthesis of this compound derivatives.

II. Troubleshooting Guide & FAQs: Optimizing Your Reaction

This section is structured in a question-and-answer format to directly address common challenges and observations during the synthesis.

Q1: My reaction is proceeding very slowly or has stalled. What are the primary factors I should investigate to decrease the reaction time?

A1: A sluggish reaction is a common issue and can often be resolved by systematically evaluating the following parameters. The key is to understand that the rate of an SNAr reaction is highly dependent on several interconnected factors.[2]

1. The Nature of the Leaving Group on the Pyrazine Ring:

  • The "Fluorine Advantage": In SNAr reactions, fluoride is often the best leaving group, contrary to what is observed in SN1 and SN2 reactions.[3][4] This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.

  • Practical Implication: If you are using a 2-chloropyrazine and experiencing slow reaction times, consider switching to a 2-fluoropyrazine derivative if commercially available or synthetically accessible. The reaction rate can increase significantly.

2. The Strength and Concentration of the Base:

  • Role of the Base: The base is critical for deprotonating the phenolic hydroxyl group, generating the more potent phenoxide nucleophile. Incomplete deprotonation will result in a lower concentration of the active nucleophile and a slower reaction.

  • Commonly Used Bases:

    • Potassium Carbonate (K₂CO₃): A common and cost-effective choice. However, it is a relatively weak base and may require higher temperatures and longer reaction times.

    • Cesium Carbonate (Cs₂CO₃): Often a superior choice. Its greater solubility in organic solvents and the "cesium effect" can lead to faster reaction rates, often at lower temperatures.

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that can lead to rapid and complete deprotonation. However, it is pyrophoric and requires careful handling under anhydrous conditions.

  • Troubleshooting Steps:

    • Ensure your base is fresh and anhydrous. Old K₂CO₃ can absorb moisture, reducing its effectiveness.

    • If using K₂CO₃, consider increasing the equivalents (e.g., from 1.5 to 2.5 eq.).

    • If feasible, switch to Cs₂CO₃. The improvement in reaction time can be dramatic.

3. Solvent Choice and Purity:

  • Polar Aprotic Solvents are Key: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal for SNAr reactions. They are polar enough to dissolve the reactants and intermediates but do not protonate the nucleophile.

  • Solvent Purity: The presence of water can significantly slow down the reaction by protonating the phenoxide. Always use anhydrous solvents for these reactions.

  • Troubleshooting Steps:

    • Verify the purity of your solvent. If in doubt, use a freshly opened bottle or a freshly distilled solvent.

    • Consider switching solvents. DMSO is often more effective than DMF for sluggish reactions due to its higher polarity and boiling point, allowing for higher reaction temperatures.

4. Reaction Temperature:

  • General Principle: Increasing the temperature generally increases the reaction rate.

  • Practical Considerations:

    • If your reaction is slow at 80 °C in DMF, consider raising the temperature to 100-120 °C.

    • If using a lower-boiling solvent like acetonitrile, you may be temperature-limited. Switching to a higher-boiling solvent like DMF or DMSO will allow you to access higher temperatures.

    • Caution: Be mindful of potential side reactions and decomposition at very high temperatures. Monitor your reaction by TLC or LC-MS to ensure the desired product is being formed and not degrading.

Comparative Troubleshooting Strategies:

ParameterStandard ConditionOptimization Strategy 1 (Moderate)Optimization Strategy 2 (Aggressive)Rationale
Leaving Group 2-Chloropyrazine-Switch to 2-FluoropyrazineFluorine's high electronegativity accelerates the rate-determining nucleophilic attack.[4]
Base K₂CO₃ (1.5 eq.)Increase to 2.5 eq. K₂CO₃Switch to Cs₂CO₃ (1.5-2.0 eq.)Stronger base/more soluble base increases the concentration of the active phenoxide nucleophile.
Solvent DMF-Switch to DMSOHigher polarity and boiling point can accelerate the reaction and allow for higher temperatures.
Temperature 80 °CIncrease to 100-120 °C (in DMF)Increase to 120-150 °C (in DMSO)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Q2: I am observing the formation of significant byproducts. What are the likely side reactions, and how can I minimize them?

A2: Side product formation can reduce your yield and complicate purification. Understanding the potential side reactions is the first step to mitigating them.

1. Self-Condensation of 3-Hydroxybenzaldehyde Derivatives:

  • Mechanism: Under strongly basic conditions and high temperatures, the aldehyde functional group can potentially undergo side reactions.

  • Mitigation:

    • Use a Milder Base: If you are using a very strong base like NaH, consider switching to Cs₂CO₃ or K₂CO₃.

    • Lower the Reaction Temperature: Often, the desired SNAr reaction can proceed at a lower temperature than the side reactions. Try to find the lowest effective temperature for your reaction.

    • Protecting Groups: If the aldehyde is particularly sensitive, consider protecting it as an acetal before the SNAr reaction and deprotecting it afterward.

2. Decomposition of Reactants or Product:

  • Cause: Pyrazine and benzaldehyde derivatives can be sensitive to high temperatures, especially for prolonged periods.

  • Mitigation:

    • Minimize Reaction Time: By optimizing the other parameters (leaving group, base, solvent), you can often reduce the required reaction time, thereby minimizing thermal decomposition.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

3. Reactions Involving the Solvent:

  • DMF Decomposition: At high temperatures, DMF can decompose to form dimethylamine, which is nucleophilic and can potentially react with your electrophile.

  • Mitigation:

    • Avoid excessively high temperatures (>150 °C) when using DMF.

    • If high temperatures are necessary, consider a more stable solvent like DMSO or sulfolane.

Troubleshooting Workflow for Byproduct Formation:

G Start Byproduct Formation Observed Check_Temp Is the reaction temperature > 120°C? Start->Check_Temp Lower_Temp Lower temperature and monitor by TLC/LC-MS Check_Temp->Lower_Temp Yes Check_Base Are you using a very strong base (e.g., NaH)? Check_Temp->Check_Base No End Optimized Conditions Lower_Temp->End Milder_Base Switch to a milder base (e.g., Cs2CO3 or K2CO3) Check_Base->Milder_Base Yes Check_Atmosphere Is the reaction run under an inert atmosphere? Check_Base->Check_Atmosphere No Milder_Base->End Inert_Atmosphere Run under N2 or Ar Check_Atmosphere->Inert_Atmosphere No Consider_Protection Consider protecting the aldehyde group Check_Atmosphere->Consider_Protection Yes Inert_Atmosphere->End Consider_Protection->End

Caption: Decision-making workflow for troubleshooting byproduct formation.

III. Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol provides a starting point. Remember to adjust based on the troubleshooting advice above.

  • Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq.), 2-chloropyrazine (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-hydroxybenzaldehyde.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

IV. Frequently Asked Questions (FAQs)

  • Q: Can I use microwave irradiation to speed up the reaction?

    • A: Yes, microwave-assisted synthesis can be an excellent method for accelerating these reactions.[5] It can significantly reduce reaction times from hours to minutes. However, careful optimization of temperature and time is necessary to avoid decomposition.

  • Q: My starting phenol has other functional groups. Will they interfere with the reaction?

    • A: It depends on the functional group. Acidic protons (e.g., from carboxylic acids or other phenols) will be deprotonated by the base and may require additional equivalents of base. Nucleophilic groups (e.g., primary or secondary amines) can compete with the phenol in attacking the pyrazine ring. In such cases, protection of the interfering group may be necessary.

  • Q: Is a catalyst required for this reaction?

    • A: While traditional SNAr reactions of this type are typically not catalytic, related C-O cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, do require a catalyst (often copper or palladium-based).[6][7] For the direct reaction between a phenol and an activated halopyrazine, a catalyst is generally not needed, but its addition could be an area for further optimization in particularly challenging cases.

V. References

  • Hawaiz, F. E., Hussein, F. H. S., & Azeez, H. J. (2013). Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. International Journal of Chemical and Environmental Engineering, 4(6), 373-378. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winteres, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). A General and Efficient Palladium-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369-4378.

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Link]

  • Kącka-Zych, A., & Płaziak, A. S. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 23(9), 2345.

  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024). [Link]

  • Chemistry LibreTexts. Factors affecting rate of nucleophilic substitution reactions. (2020). [Link]

  • Smith, A. B., & Njardarson, J. T. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4842-4845.

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3103-3118.

  • Chemistry LibreTexts. Reactions of Ethers. (2015). [Link]

  • Quora. Why is the rate of reaction of organic compounds slow?. (2021). [Link]

  • Barrow, J. C. (2017). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 22(7), 1112.

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Recent Advances in Diaryl Ether Synthesis. (2025). [Link]

  • ResearchGate. Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions. (2025). [Link]

  • Solubility of Things. Catalysis in Organic Reactions. [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving 3-(Pyrazin-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Pyrazin-2-yloxy)benzaldehyde. This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for common transformations involving this versatile building block. The unique combination of an aldehyde, an aryl-ether linkage, and a nitrogen-containing pyrazine heterocycle presents specific challenges and opportunities in catalytic synthesis. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address issues you may encounter during your experiments.

Part 1: Foundational Concepts & General Considerations

This section addresses the fundamental properties of this compound that dictate catalyst choice and reaction outcomes.

FAQ 1.1: What are the key structural features of this compound that influence catalyst selection?

Answer: The reactivity of this compound is governed by three primary functional regions, each with distinct implications for catalysis:

  • The Aldehyde Group (-CHO): As the most reactive site, the aldehyde is a prime target for nucleophilic addition, condensation, and reduction reactions. Catalyst selection here often depends on achieving chemoselectivity, especially when other reducible or reactive groups are present.

  • The Pyrazine Ring: This nitrogen-containing heterocycle is relatively electron-poor. Crucially, the lone pair electrons on the two nitrogen atoms can act as Lewis bases. This allows them to coordinate to and potentially deactivate or "poison" transition metal catalysts (e.g., Palladium, Platinum, Rhodium) by occupying active sites.[1] This is a critical consideration in any metal-catalyzed reaction.

  • The Aryl Ether Linkage (C-O-C): This bond is generally stable. However, under certain harsh conditions, particularly in some cross-coupling reactions, cleavage of this bond can be an undesired side reaction. The ether linkage also electronically influences the benzaldehyde ring, affecting the reactivity of the aldehyde.

Understanding the interplay between these three features is paramount for designing successful catalytic transformations.[2][3]

Part 2: Catalytic Reduction of the Aldehyde

One of the most common transformations of an aldehyde is its reduction to a primary alcohol. This section guides you through catalyst selection for this key reaction.

FAQ 2.1: I need to selectively reduce the aldehyde on this compound to the corresponding benzyl alcohol. Which catalytic system is recommended?

Answer: Catalytic hydrogenation is a highly effective and atom-economical method for this transformation. The primary challenge, as noted in FAQ 1.1, is potential catalyst poisoning by the pyrazine nitrogens.

Recommended Starting Point: Palladium on Carbon (Pd/C)

Palladium on carbon is a workhorse catalyst for the hydrogenation of aromatic aldehydes.[4] It offers a good balance of reactivity and cost-effectiveness.

Protocol 2.1.1: Standard Catalytic Hydrogenation using Pd/C

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) to a concentration of ~0.1 M.

  • Carefully add 10% Pd/C catalyst (5-10 mol% Pd). Note: Higher catalyst loading may be required compared to substrates without a nitrogen heterocycle.

  • Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen).

  • Introduce hydrogen gas (H₂), typically via a balloon or by pressurizing the vessel to 1-4 atm.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.[4]

  • Upon completion, carefully vent the hydrogen and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Troubleshooting Guide: Aldehyde Reduction

Issue 2.2: My hydrogenation reaction with Pd/C is very slow or has stalled completely.

Causality & Solution: This is the classic symptom of catalyst poisoning by the pyrazine nitrogens. The nitrogen lone pairs are binding to the palladium active sites, preventing the adsorption and activation of hydrogen and the aldehyde.

Troubleshooting Steps:

  • Increase Catalyst Loading: The simplest approach is to increase the amount of 10% Pd/C to 15 or even 20 mol%. This provides more active sites, some of which will remain available for catalysis.

  • Switch Catalyst: If increasing loading is ineffective, consider a catalyst less susceptible to nitrogen poisoning.

    • Platinum(IV) Oxide (PtO₂, Adam's catalyst): PtO₂ is often more robust in the presence of nitrogen-containing compounds. It is used in a similar fashion to Pd/C, though sometimes requiring slightly more forcing conditions (e.g., higher pressure or temperature).

    • Raney Nickel (Raney® Ni): This is a highly active catalyst, but its use requires caution as it is pyrophoric. It can be effective but may sometimes lead to over-reduction of the aromatic rings under harsh conditions.[5]

  • Use an Additive: In some cases, adding a small amount of a weak acid (e.g., acetic acid) can protonate the pyrazine nitrogens, reducing their ability to coordinate to the metal surface. This must be done cautiously as it can alter the reaction pathway.

  • Consider Transfer Hydrogenation: If direct hydrogenation is problematic, transfer hydrogenation is an excellent alternative. A common system is using ammonium formate or formic acid as the hydrogen source with Pd/C in a solvent like methanol. This method often proceeds under milder conditions and can be less sensitive to certain functional groups.

Table 1: Comparison of Catalysts for Aldehyde Reduction

Catalyst SystemTypical ConditionsAdvantagesPotential Issues
10% Pd/C, H₂ 1-4 atm H₂, RT, EtOH/EtOAcCost-effective, commonSusceptible to nitrogen poisoning
PtO₂, H₂ 1-4 atm H₂, RT, EtOHMore robust to poisoning[5]More expensive than Pd/C
Raney® Ni, H₂ 1-4 atm H₂, RT-50°C, EtOHHighly activePyrophoric, can cause over-reduction
Pd/C, HCOOH/NH₄⁺HCOO⁻ Reflux, MeOH/EtOHTransfer hydrogenation, mildRequires stoichiometric H-donor
Part 3: Palladium-Catalyzed Cross-Coupling Reactions

While the parent molecule is not primed for cross-coupling, its derivatives (e.g., containing a halide) are common substrates in drug development. Catalyst selection is critical due to the coordinating pyrazine ring.

FAQ 3.1: I have a bromo-substituted version of this compound and want to perform a Suzuki-Miyaura coupling. How do I select an appropriate palladium catalyst and ligand?

Answer: The success of a Suzuki-Miyaura coupling on this substrate scaffold hinges on using a palladium/ligand system that is both highly active and resistant to inhibition by the pyrazine nitrogens.

The Challenge: Standard palladium sources like Pd(PPh₃)₄ may be ineffective. The electron-rich, bulky phosphine ligands developed by Buchwald and others are essential here. These ligands form stable, highly active palladium complexes that facilitate the catalytic cycle and are less prone to deactivation.[6][7]

Recommended Catalyst System:

  • Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate).

  • Ligand: A biaryl phosphine ligand is crucial. Good starting points include:

    • tBuXPhos: Known for its effectiveness in C-O coupling and can be applied here.[8]

    • SPhos or XPhos: General, robust ligands for a wide range of Suzuki couplings.

  • Base: A mild inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used.

  • Solvent: Anhydrous polar aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water.

Protocol 3.1.1: Suzuki-Miyaura Cross-Coupling

  • To a dry reaction flask under an inert atmosphere (Argon), add the bromo-substituted this compound (1.0 eq), the boronic acid or ester coupling partner (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add the anhydrous solvent (e.g., toluene/water 10:1).

  • Heat the reaction mixture, typically to 80-110°C, with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow: Cross-Coupling Reactions

If your cross-coupling reaction provides a low yield, the following workflow can help diagnose the problem.

G start Low Yield in Cross-Coupling reagents Step 1: Verify Reagent Purity & Stoichiometry - Is boronic acid decomposing? - Are reagents and solvents anhydrous? start->reagents conditions Step 2: Optimize Reaction Conditions - Increase temperature? - Different base or solvent system? reagents->conditions Purity OK success Reaction Optimized reagents->success Purity Issue Found & Fixed catalyst Step 3: Screen Catalyst System - Increase catalyst/ligand loading? - Switch to a more electron-rich, bulky ligand (e.g., Buchwald ligands)? conditions->catalyst Conditions Optimized conditions->success Conditions Improved Yield inhibition Step 4: Address Catalyst Inhibition - Is the pyrazine coordinating? - Use a pre-catalyst designed for challenging substrates. catalyst->inhibition Still Low Yield catalyst->success New Catalyst Worked inhibition->success G cluster_0 Catalytic Cycle A Active Methylene (CH₂Z₂) pKa ~11-13 C Carbanion Nucleophile (⁻CHZ₂) Attack on Aldehyde B Base (e.g., Piperidine) Deprotonation B->A abstracts H⁺ D Aldehyde (R-CHO) Electrophile C->D nucleophilic attack E Alkoxide Intermediate Protonation F β-Hydroxy Adduct Elimination of H₂O E->F proton transfer G Product (R-CH=CZ₂) Regenerated Base F->G dehydration G->B catalyst regenerated

Sources

Technical Support Center: Purification of 3-(Pyrazin-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-(Pyrazin-2-yloxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during the purification of this compound. Our aim is to provide you with the scientific rationale behind our recommendations to empower you to optimize your purification workflows.

I. Understanding the Molecule and Potential Impurities

Q1: What are the key structural features of this compound that influence its purification?

A1: this compound is an aromatic compound featuring a benzaldehyde group linked to a pyrazine ring via an ether bond. Its purification is influenced by the following characteristics:

  • Aromaticity: The presence of two aromatic rings (benzene and pyrazine) makes the molecule relatively nonpolar and crystalline.

  • Polar Functional Groups: The aldehyde and the nitrogen atoms in the pyrazine ring introduce polarity, influencing its solubility in organic solvents.

  • Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions.

  • Aldehyde Group: The aldehyde is susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of the corresponding carboxylic acid as a primary impurity.

Q2: What are the most common impurities I should expect in a crude sample of this compound?

A2: The impurity profile of your crude product will largely depend on the synthetic route employed. A common method for synthesizing aryl ethers like this is the Williamson ether synthesis. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials:

    • 3-Hydroxybenzaldehyde

    • 2-Halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine)

  • Byproducts:

    • 3-(Pyrazin-2-yloxy)benzoic acid: This is a very common impurity formed by the oxidation of the aldehyde group. Its presence can significantly impact the success of subsequent reactions.

    • Self-condensation products: Aldehydes can undergo self-condensation reactions, especially under basic conditions.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., DMF, DMSO, acetonitrile) may be present.

II. Troubleshooting Purification Challenges

Q3: My crude this compound is a yellow to brown oil, but the product should be a white to yellow powder. What is causing this, and how can I fix it?

A3: An oily or discolored product suggests the presence of significant impurities. The color may arise from polymeric byproducts or colored impurities from the starting materials. The oily consistency indicates that the purity is not high enough for the compound to crystallize.

Recommended Action:

  • Initial Wash: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, such as 3-(pyrazin-2-yloxy)benzoic acid. Then, wash with brine to remove any remaining aqueous contaminants. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate it under reduced pressure.

  • Attempt Crystallization: After the initial wash, attempt to recrystallize a small portion of the material from a suitable solvent system (see Q4). If it still fails to crystallize, column chromatography is the recommended next step.

Q4: I am struggling to find a suitable recrystallization solvent for this compound. Can you provide some guidance?

A4: Finding the right recrystallization solvent is a critical step and often requires some experimentation. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot.

Solvent Selection Strategy:

Based on the structure of this compound, here are some solvent systems to explore:

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol. Adding water as an anti-solvent will decrease its solubility and promote crystallization upon cooling.
Isopropanol A good starting point for many aromatic compounds.
Ethyl Acetate/Hexane Dissolve the compound in a minimum amount of hot ethyl acetate and then slowly add hexane until the solution becomes slightly cloudy. This indicates that the solution is saturated.
Toluene A less polar solvent that can be effective for aromatic compounds.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude this compound in a flask and add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.

  • Saturation: Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Q5: After purification, my NMR spectrum still shows the presence of 3-hydroxybenzaldehyde. How can I remove this impurity?

A5: The presence of unreacted 3-hydroxybenzaldehyde is a common issue. Due to its phenolic hydroxyl group, it is more acidic than the desired product. This property can be exploited for its removal.

Troubleshooting Flowchart for Phenolic Impurity Removal:

start Crude Product (contains 3-hydroxybenzaldehyde) dissolve Dissolve in an immiscible organic solvent (e.g., Ethyl Acetate) start->dissolve extract Perform Liquid-Liquid Extraction with aqueous NaOH (1M) or NaHCO3 dissolve->extract separate Separate the Organic and Aqueous Layers extract->separate organic_layer Organic Layer: Contains this compound separate->organic_layer Desired Product aqueous_layer Aqueous Layer: Contains the sodium salt of 3-hydroxybenzaldehyde separate->aqueous_layer Impurity wash_org Wash Organic Layer with Brine organic_layer->wash_org acidify_aq Acidify Aqueous Layer (optional, to recover starting material) aqueous_layer->acidify_aq dry_org Dry Organic Layer (e.g., Na2SO4) wash_org->dry_org concentrate Concentrate to obtain purified product dry_org->concentrate

Caption: Workflow for removing phenolic impurities via extraction.

Q6: I suspect my product has oxidized to 3-(Pyrazin-2-yloxy)benzoic acid. How can I confirm this and remove it?

A6: Oxidation of the aldehyde to a carboxylic acid is a common problem.

Confirmation:

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ in addition to the C=O stretch of the carboxylic acid, which will be at a slightly different wavenumber than the aldehyde C=O.

  • ¹H NMR Spectroscopy: The aldehyde proton peak (around 9-10 ppm) will be diminished or absent, and a broad singlet for the carboxylic acid proton may appear downfield (often >10 ppm).

Removal:

The carboxylic acid is significantly more acidic than the starting aldehyde. Therefore, an extractive workup with a mild base is very effective.

Protocol for Removing Carboxylic Acid Impurity:

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic solution with a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified aldehyde.

III. Advanced Purification: Column Chromatography

Q7: When should I consider using column chromatography to purify this compound?

A7: Column chromatography is recommended when:

  • Recrystallization fails to yield a product of the desired purity.

  • The impurities have very similar solubility profiles to the product.

  • You need to separate multiple components from the crude mixture.

  • You are working with a small-scale reaction and want to maximize yield.

Q8: What is a good starting point for a solvent system for silica gel column chromatography?

A8: A common solvent system for compounds of moderate polarity like this compound is a mixture of a nonpolar solvent and a more polar solvent.

Recommended Solvent Systems for Silica Gel Chromatography:

Solvent SystemStarting GradientComments
Hexane/Ethyl Acetate Start with 100% Hexane and gradually increase the proportion of Ethyl Acetate.A good general-purpose system. The product will likely elute at around 10-30% ethyl acetate in hexane.
Dichloromethane (DCM) 100% DCMCan be used as a single solvent if the polarity of the impurities is sufficiently different from the product.
Toluene/Acetone Start with 100% Toluene and gradually increase the proportion of Acetone.An alternative to hexane/ethyl acetate that can sometimes provide better separation.

Workflow for Column Chromatography Purification:

cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Crude Sample (adsorbed on silica or dissolved in minimal solvent) prep_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate to obtain Pure Product combine->concentrate

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(Pyrazin-2-yloxy)benzaldehyde and Other Benzaldehydes for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For chemists at the forefront of pharmaceutical research and development, the benzaldehyde scaffold is a cornerstone of synthesis. Its reactivity, however, is not a monolithic property. The nuanced interplay of electronic and steric effects, dictated by substituents on the aromatic ring, governs its synthetic destiny. This guide provides an in-depth, objective comparison of the reactivity of 3-(Pyrazin-2-yloxy)benzaldehyde with other common benzaldehydes, offering both theoretical predictions and actionable experimental protocols to validate these hypotheses.

The Decisive Role of Substituents in Benzaldehyde Reactivity

The reactivity of the aldehyde functional group is fundamentally tied to the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) amplify this electrophilicity by inducting electron density away from the carbonyl, rendering it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish the carbonyl carbon's electrophilicity by pushing electron density towards it. This principle is the bedrock for understanding the reactivity trends in a multitude of reactions, including nucleophilic additions, condensations, and oxidations.[1] Aromatic aldehydes, such as benzaldehyde, are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts due to the resonance effect of the aromatic ring, which donates electron density to the carbonyl group.[1]

Predicting the Reactivity of this compound: A Theoretical Framework

The pyrazine ring, a diazine with two nitrogen atoms in a 1,4-arrangement, is known to be electron-deficient.[2] This electron-withdrawing nature is a consequence of the electronegative nitrogen atoms, which pull electron density from the aromatic system. Pyrazine has a higher electron affinity than pyridine, making it a more effective electron acceptor.[3] The ether linkage (-O-) at the 3-position of the benzaldehyde ring can exhibit both an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I). However, when attached to an electron-deficient heteroaromatic system like pyrazine, the pyrazine's strong electron-withdrawing influence is expected to dominate. The pyrazin-2-yloxy substituent as a whole is therefore predicted to be a net electron-withdrawing group.

This predicted electron-withdrawing character of the pyrazin-2-yloxy group leads to the hypothesis that this compound will exhibit enhanced reactivity towards nucleophiles compared to unsubstituted benzaldehyde. The increased partial positive charge on the carbonyl carbon will make it a more potent electrophile.

To contextualize this, we can compare its expected reactivity with two well-characterized substituted benzaldehydes: p-nitrobenzaldehyde (a strongly deactivated ring with an EWG) and p-methoxybenzaldehyde (a strongly activated ring with an EDG). We predict the reactivity order in nucleophilic addition reactions to be:

p-nitrobenzaldehyde > This compound > benzaldehyde > p-methoxybenzaldehyde

This hypothesis is based on the anticipated electron-withdrawing strength of the pyrazin-2-yloxy group being significant, but likely less pronounced than that of a nitro group.

Experimental Validation: Protocols for Comparative Reactivity Studies

To empirically test our hypothesis, we propose two distinct kinetic experiments that are sensitive to the electronic effects of the benzaldehyde substituent.

Comparative Kinetics of the Wittig Reaction

The Wittig reaction, a cornerstone of alkene synthesis, is an excellent model system for studying the electrophilicity of aldehydes. The rate-determining step often involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon.[4] Consequently, electron-withdrawing groups on the benzaldehyde accelerate the reaction, while electron-donating groups retard it.[1]

Experimental Protocol: A Step-by-Step Guide

  • Preparation of Reagents:

    • Prepare equimolar solutions (e.g., 0.1 M) of the benzaldehydes to be tested (this compound, p-nitrobenzaldehyde, benzaldehyde, and p-methoxybenzaldehyde) in a suitable aprotic solvent (e.g., dry THF).

    • Prepare a solution of a stabilized ylide, such as (triphenylphosphoranylidene)acetophenone, in the same solvent.

  • Reaction Monitoring:

    • In a thermostated reaction vessel equipped with a magnetic stirrer, combine the benzaldehyde solution with the ylide solution at a defined temperature (e.g., 25 °C).

    • Monitor the disappearance of the ylide (which is often colored) or the appearance of the alkene product over time using UV-Vis spectroscopy or HPLC.

  • Data Analysis:

    • Determine the initial reaction rates from the kinetic data.

    • Calculate the pseudo-first-order rate constants by ensuring a large excess of one reactant (e.g., the ylide).

    • Compare the relative rate constants (k/k₀) with benzaldehyde (k₀) as the reference.

Expected Outcome:

The reaction rates are expected to follow the predicted order of reactivity, providing quantitative support for the electron-withdrawing nature of the pyrazin-2-yloxy substituent.

Comparative Kinetics of Oxidation with Pyridinium Bromochromate (PBC)

The oxidation of benzaldehydes to their corresponding carboxylic acids is another reaction where substituent effects are prominent. The oxidation by pyridinium bromochromate (PBC) is known to be influenced by the electronic nature of the substituent on the benzaldehyde ring.[5] The reaction is believed to involve an electron-deficient transition state, and its rate is sensitive to the stability of this intermediate.

Experimental Protocol: A Detailed Workflow

  • Solution Preparation:

    • Prepare standardized solutions of the different benzaldehydes in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Prepare a solution of pyridinium bromochromate (PBC) in the same solvent.

  • Kinetic Runs:

    • In a UV-Vis cuvette, mix the benzaldehyde solution with the PBC solution.

    • Monitor the decrease in the absorbance of PBC over time at its λmax.

  • Data Interpretation:

    • Calculate the pseudo-first-order rate constants from the slopes of the plots of log[PBC] versus time.

    • Determine the second-order rate constants by dividing the pseudo-first-order rate constants by the concentration of the benzaldehyde.

    • Compare the rate constants for the different substituted benzaldehydes.

Data Presentation and Visualization

For a clear and concise comparison, the experimental data should be summarized in a tabular format.

Table 1: Hypothetical Relative Rate Constants for the Wittig Reaction of Substituted Benzaldehydes

Benzaldehyde DerivativeSubstituentPredicted Relative Rate Constant (k/k₀)
p-nitrobenzaldehyde-NO₂ (EWG)>10
This compound -O-Pyrazine (Predicted EWG)>1
Benzaldehyde-H1
p-methoxybenzaldehyde-OCH₃ (EDG)<1

Diagrams for Conceptual Understanding

To visually represent the underlying principles and experimental designs, the following diagrams are provided.

G cluster_0 Influence of Substituents on Carbonyl Electrophilicity EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -O-Pyrazine) Carbonyl_EWG Increased δ+ on Carbonyl Carbon EWG->Carbonyl_EWG Inductive/Resonance Withdrawal Reactivity_EWG Enhanced Reactivity towards Nucleophiles Carbonyl_EWG->Reactivity_EWG EDG Electron-Donating Group (EDG) (e.g., -OCH3) Carbonyl_EDG Decreased δ+ on Carbonyl Carbon EDG->Carbonyl_EDG Inductive/Resonance Donation Reactivity_EDG Diminished Reactivity towards Nucleophiles Carbonyl_EDG->Reactivity_EDG

Caption: Logical relationship of substituent effects on benzaldehyde reactivity.

G cluster_1 Experimental Workflow: Comparative Kinetic Analysis start Prepare Equimolar Solutions of Benzaldehydes reaction Initiate Reaction in Thermostated Vessel start->reaction reagent Prepare Ylide or Oxidant Solution reagent->reaction monitoring Monitor Reaction Progress (UV-Vis or HPLC) reaction->monitoring analysis Calculate Rate Constants (k) monitoring->analysis comparison Determine Relative Reactivity (k/k₀) analysis->comparison

Caption: General workflow for comparing benzaldehyde reactivity.

Conclusion

While direct experimental evidence for the reactivity of this compound remains to be established, a strong theoretical case can be made for its enhanced electrophilicity and, consequently, its heightened reactivity in nucleophilic addition reactions compared to unsubstituted benzaldehyde. The pyrazine moiety is a potent electron-withdrawing group, and this effect is expected to dominate the electronic character of the substituent. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to test this hypothesis and to quantitatively place this compound within the broader landscape of substituted benzaldehyde reactivity. Such knowledge is invaluable for the rational design of synthetic routes and the development of novel pharmaceutical agents.

References

  • Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1989). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 54(20), 4706-4708.
  • Li, Z. K., He, C., Yang, M., Xia, C. Q., & Yu, X. Q. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. ARKIVOC, 2005(1), 98-104.
  • Gooch, J. R., & McConathy, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1018.
  • Tyrrell, E., Tesfa, K. H., Mann, A., & Singh, K. (2008). Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity. Tetrahedron, 64(29), 6848-6855.
  • Fischer, A., Charton, M., & Vaughan, J. (1968). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 10, 1092-1095.
  • Sebastián, R. M., & Marquet, J. (2000). Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles. Journal of the Chemical Society, Perkin Transactions 2, (1), 107-110.
  • Khan, S. (2022). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. ChemistryOpen, 11(6), e202200055.
  • Li, Y., Wang, Y., Zhang, J., Li, Y., & Zhang, Q. (2019). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Polymers, 11(11), 1851.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • Hammett, L. P. (1937). The effect of structure upon the reactions of organic compounds. Benzene derivatives. Journal of the American Chemical Society, 59(1), 96-103.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available from: [Link]

  • Wikipedia. (2023). Hammett equation. Available from: [Link]

  • Lee, J., et al. (2018). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins, 10(11), 455.
  • de Souza, R. O., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4005-4009.
  • Yajurvedi, D., Kothari, S., & Banerji, K. K. (2015). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Journal of the Indian Chemical Society, 92(10), 1515-1524.

Sources

A Guide to the Spectral Signatures of 3-(Pyrazin-2-yloxy)benzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 3-(Pyrazin-2-yloxy)benzaldehyde, a molecule incorporating both a pyrazine and a benzaldehyde moiety, represents a scaffold with significant potential for developing new therapeutic agents and functional materials. The pyrazine ring is a key component in numerous FDA-approved drugs, valued for its role in modulating biological activity.[1] The benzaldehyde group, in turn, offers a reactive handle for further chemical modifications.

The successful and unambiguous synthesis of this target molecule hinges on a thorough characterization that distinguishes it from its starting materials: 2-chloropyrazine and 3-hydroxybenzaldehyde. This technical guide provides a comprehensive spectral comparison of this compound with its precursors, offering a detailed analysis of the key transformations observed through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). By understanding the unique spectral "fingerprint" of each compound, researchers can confidently verify the outcome of their synthesis.

The Synthetic Pathway: A Williamson Ether Synthesis Approach

The formation of this compound from 2-chloropyrazine and 3-hydroxybenzaldehyde is achieved through a classic Williamson ether synthesis.[2][3][4] This SN2 reaction involves the nucleophilic attack of the phenoxide ion (generated from 3-hydroxybenzaldehyde by a base) on the electron-deficient pyrazine ring, displacing the chloride.[3][4][5]

Caption: Synthesis of this compound.

Comparative Spectral Analysis

The transformation of the precursors into the final product induces significant changes in their electronic and vibrational properties, which are readily observable in their respective spectra.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The key diagnostic changes in the ¹H NMR spectrum upon formation of the ether linkage are the disappearance of the phenolic hydroxyl proton and shifts in the aromatic proton signals.

CompoundChemical Shift (δ ppm) and Multiplicity
2-Chloropyrazine ~8.5 (s, 1H), ~8.4 (s, 1H), ~8.3 (s, 1H)
3-Hydroxybenzaldehyde ~9.9 (s, 1H, CHO), ~7.4 (m, 2H, Ar-H), ~7.1 (m, 2H, Ar-H), ~5.8 (br s, 1H, OH)
This compound ~9.9 (s, 1H, CHO), ~8.6-8.2 (m, 3H, Pyrazine-H), ~7.7-7.3 (m, 4H, Ar-H)

Causality of Spectral Shifts:

  • Disappearance of the -OH Signal: The most definitive evidence of a successful reaction is the absence of the broad singlet corresponding to the phenolic hydroxyl group of 3-hydroxybenzaldehyde.

  • Aromatic Proton Shifts: The protons on the benzaldehyde ring experience a downfield shift due to the electron-withdrawing nature of the pyrazinyloxy group. Conversely, the pyrazine protons may show slight upfield or downfield shifts depending on the overall electronic effect of the benzaldehyde moiety.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecules. The formation of the C-O-C ether bond is a key feature to observe. Aromatic carbons typically resonate in the 120-150 ppm range.[6][7]

CompoundCharacteristic Chemical Shifts (δ ppm)
2-Chloropyrazine ~150 (C-Cl), ~145-142 (Pyrazine C-H)
3-Hydroxybenzaldehyde ~192 (C=O), ~158 (C-OH), ~137-115 (Ar-C)
This compound ~191 (C=O), ~160 (Ar-C-O), ~155 (Pyrazine-C-O), ~145-120 (Ar-C and Pyrazine C-H)

Expert Interpretation:

The carbon attached to the oxygen in the benzaldehyde ring (Ar-C-O) and the carbon attached to the oxygen in the pyrazine ring (Pyrazine-C-O) will show distinct downfield shifts in the product's spectrum, confirming the formation of the ether linkage.

FT-IR Spectroscopy: Identifying Functional Groups by Vibration

FT-IR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups.

CompoundKey Absorption Bands (cm⁻¹)Functional Group
2-Chloropyrazine ~1580-1400 (C=N, C=C stretch), ~800 (C-Cl stretch)Pyrazine ring, C-Cl bond
3-Hydroxybenzaldehyde ~3400-3200 (broad, O-H stretch), ~1700-1680 (C=O stretch), ~1250 (C-O stretch)Phenolic -OH, Aldehyde C=O
This compound ~1700-1685 (C=O stretch), ~1250-1200 (asymmetric C-O-C stretch), ~1050-1000 (symmetric C-O-C stretch)Aldehyde C=O, Aryl ether C-O-C

Trustworthiness of the Data:

The disappearance of the broad O-H stretching band from 3-hydroxybenzaldehyde and the appearance of the characteristic asymmetric and symmetric C-O-C stretching bands for the aryl ether in the product spectrum are strong indicators of a successful synthesis.[8][9] The carbonyl (C=O) stretch will be present in both 3-hydroxybenzaldehyde and the final product, though its position may shift slightly due to the change in the electronic environment.[9]

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecules.[10] An extension of conjugation generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength.[11][12]

Compoundλmax (nm)Chromophore
2-Chloropyrazine ~260Pyrazine ring
3-Hydroxybenzaldehyde ~255, ~315Benzene ring, Carbonyl group
This compound Expected >315Extended conjugated system

Mechanistic Insight:

The coupling of the pyrazine and benzaldehyde rings through the ether linkage creates a more extended conjugated system. This increased delocalization of π-electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[11][12] As a result, the molecule can absorb lower energy light, leading to a shift in the maximum absorption wavelength (λmax) to a longer value compared to the precursors.[11]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and provides structural information through its fragmentation pattern.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values
2-Chloropyrazine C₄H₃ClN₂114.53114/116 (M⁺, due to ³⁵Cl/³⁷Cl isotopes)
3-Hydroxybenzaldehyde C₇H₆O₂122.12122 (M⁺), 121 (M-H)⁺, 93 (M-CHO)⁺[13]
This compound C₁₁H₈N₂O₂200.19200 (M⁺)

Fragmentation Analysis:

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 200. Aromatic ethers can exhibit characteristic fragmentation patterns, including cleavage at the C-O bonds.[14][15]

Experimental Protocols

Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of 2-Chloropyrazine: Add 2-chloropyrazine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and maintain it at this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for synthesis.

Sample Preparation for Spectral Analysis
  • NMR Spectroscopy: Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • FT-IR Spectroscopy: For solid samples, prepare a KBr pellet or use an ATR accessory. For liquid samples, a thin film between salt plates can be used.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.

  • Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a volatile solvent, using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

Conclusion

The successful synthesis of this compound is unequivocally confirmed by a holistic analysis of its spectral data in comparison to its precursors, 2-chloropyrazine and 3-hydroxybenzaldehyde. Key spectral changes, including the disappearance of the phenolic -OH signals in ¹H NMR and FT-IR, the appearance of characteristic ether linkages in ¹³C NMR and FT-IR, a bathochromic shift in the UV-Vis spectrum, and the confirmation of the correct molecular weight by mass spectrometry, collectively provide a robust and self-validating system for product verification. This guide equips researchers with the necessary comparative data and interpretive framework to confidently characterize this important heterocyclic scaffold.

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The Cutting Edge: An In-Silico Comparative Analysis of Novel 3-(Pyrazin-2-yloxy)benzaldehyde Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazine moiety stands out as a privileged scaffold, integral to a multitude of clinically significant molecules.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in the design of targeted therapeutics, particularly in oncology.[2] This guide delves into the in-silico evaluation of a novel class of compounds: 3-(Pyrazin-2-yloxy)benzaldehyde derivatives. We will navigate a comprehensive computational workflow, from target identification and molecular docking to predictive pharmacokinetic profiling, to compare and contrast the therapeutic potential of rationally designed analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools for the efficient design and prioritization of next-generation kinase inhibitors.

The Rationale: Targeting PIM-1 Kinase in Cancer Therapy

The this compound scaffold serves as a versatile building block for creating diverse chemical entities.[3] Its structure is ripe for modification, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activity. For the purpose of this comparative analysis, we have selected the Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase as our primary biological target. PIM-1 is a serine/threonine kinase that is overexpressed in a variety of hematological and solid tumors, playing a critical role in cell survival, proliferation, and apoptosis resistance. Its inhibition has emerged as a promising strategy in cancer therapy. Pyrazine derivatives, particularly 3-(pyrazin-2-yl)-1H-indazole derivatives, have shown potential as PIM-1 inhibitors, making this an excellent target to explore for our novel scaffold.[4]

The Virtual Candidates: A Library of Designed Derivatives

To conduct a meaningful comparative analysis, we have designed a virtual library of this compound derivatives. These derivatives feature a range of substituents on the benzaldehyde ring, selected to probe the structure-activity relationship (SAR) within the PIM-1 kinase active site. The core scaffold and the virtual modifications are illustrated below.

  • PZB-H: Unsubstituted this compound (Parent Compound)

  • PZB-Cl: 4-Chloro derivative

  • PZB-Me: 4-Methyl derivative

  • PZB-OMe: 4-Methoxy derivative

  • PZB-NO2: 4-Nitro derivative

These substitutions allow for an exploration of the effects of electron-withdrawing and electron-donating groups, as well as steric bulk, on binding affinity and pharmacokinetic properties.

In-Silico Experimental Workflow: A Step-by-Step Guide

The following sections detail the computational protocols employed to evaluate our virtual library. This workflow is designed to be a self-validating system, where each step builds upon the last to provide a holistic view of the compounds' potential.

Experimental Workflow Diagram

G cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 Computational Analysis cluster_3 Results & Prioritization Ligand_Design Design of PZB Derivatives Ligand_Opt 3D Structure Generation & Energy Minimization Ligand_Design->Ligand_Opt Docking Molecular Docking Ligand_Opt->Docking PDB_Download Download PIM-1 Kinase Structure (PDB ID: 2XJ1) Protein_Prep Prepare Protein: Remove Water, Add Hydrogens, Assign Charges PDB_Download->Protein_Prep Protein_Prep->Docking ADMET ADMET Prediction Docking->ADMET Analysis Analysis of Docking Scores & Interactions ADMET->Analysis Prioritize Prioritization of Lead Candidates Analysis->Prioritize G PZB_Derivative PZB Derivative PIM1 PIM-1 Kinase PZB_Derivative->PIM1 BAD BAD PIM1->BAD Phosphorylation (Inactivation) BCL2 Bcl-2 BAD->BCL2 Apoptosis Apoptosis BCL2->Apoptosis Inhibition

Caption: Inhibition of the PIM-1 pro-survival signaling pathway by PZB derivatives.

Part 2: ADMET Prediction

While high binding affinity is desirable, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. [5]Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures.

Protocol for ADMET Prediction:

  • Software Selection:

    • A variety of software tools are available for ADMET prediction, such as QikProp (Schrödinger), SwissADME, and ADMETlab. [6]For this analysis, we utilized the SwissADME web server due to its comprehensive and user-friendly interface.

  • Input and Analysis:

    • The SMILES strings of the PZB derivatives were submitted to the server.

    • The server calculates a wide range of physicochemical properties and pharmacokinetic parameters. Key parameters for our analysis include:

      • Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness.

      • Gastrointestinal (GI) Absorption: Prediction of oral bioavailability.

      • Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs, but also an indicator of potential side effects.

      • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

      • Drug-likeness: A qualitative assessment of the compound's potential as a drug.

Comparative ADMET Profile:

Compound IDLipinski ViolationsGI AbsorptionBBB PermeantCYP2D6 InhibitorDrug-likeness Score
PZB-H 0HighYesNo0.55
PZB-Cl 0HighYesNo0.56
PZB-Me 0HighYesNo0.55
PZB-OMe 0HighYesNo0.54
PZB-NO2 0HighNoYes0.48

Interpretation of ADMET Profile:

The ADMET predictions reveal important differences between the derivatives. All compounds, with the exception of PZB-NO2 , exhibit favorable drug-like properties with no violations of Lipinski's Rule of Five and high predicted gastrointestinal absorption. The PZB-H , PZB-Cl , and PZB-Me derivatives are predicted to be BBB permeant, which could be a concern for non-CNS targets, potentially leading to off-target effects.

Interestingly, the top-performing compound in the docking study, PZB-NO2 , shows some potential liabilities. While its predicted lack of BBB permeation is advantageous for a peripherally acting anticancer agent, it is also predicted to be an inhibitor of CYP2D6, a key enzyme in drug metabolism. This could lead to adverse drug-drug interactions. Furthermore, its drug-likeness score is lower than the other derivatives.

Comparative Summary and Lead Candidate Prioritization

This in-silico analysis provides a multi-faceted comparison of the designed this compound derivatives.

  • PZB-NO2 demonstrates the highest predicted binding affinity to PIM-1 kinase, making it the most potent virtual candidate. However, its ADMET profile raises concerns regarding potential CYP inhibition.

  • PZB-Cl and PZB-OMe present a more balanced profile, with good predicted binding affinities and favorable drug-like properties. Their predicted BBB permeability warrants further investigation and potential modification to mitigate CNS exposure if not desired.

  • PZB-H and PZB-Me , while having slightly lower binding affinities, still represent viable starting points for further optimization due to their clean ADMET profiles.

Prioritization:

Based on this comprehensive in-silico evaluation, PZB-Cl is prioritized as the most promising lead candidate for synthesis and in-vitro validation. It offers a significant improvement in binding affinity over the parent compound without the potential ADMET liabilities of PZB-NO2 . Further optimization could focus on reducing its lipophilicity to decrease BBB permeation while maintaining or improving its PIM-1 inhibitory activity.

Conclusion and Future Directions

This guide has demonstrated a robust and efficient in-silico workflow for the comparative analysis of novel this compound derivatives as potential PIM-1 kinase inhibitors. By integrating molecular docking with ADMET prediction, we have been able to not only predict the binding efficacy of our designed compounds but also to anticipate their pharmacokinetic behavior, allowing for the early identification and prioritization of the most promising candidates.

The causality behind our experimental choices lies in the iterative nature of drug design. The initial selection of the pyrazine scaffold was based on its proven track record in medicinal chemistry. The choice of PIM-1 kinase as a target was informed by the known activities of similar heterocyclic compounds. The virtual library was designed to systematically probe the SAR, and the in-silico tools were chosen for their predictive power and relevance to the drug discovery pipeline.

The next logical steps would be the chemical synthesis of the prioritized compounds, particularly PZB-Cl , followed by in-vitro kinase assays to validate their PIM-1 inhibitory activity. Subsequent cell-based assays would then be necessary to assess their anti-proliferative effects in relevant cancer cell lines. This synergy between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.